Benzoylcholine Bromide

Cholinesterase Selectivity Enzymology Diagnostic Assays

Cholinesterase researchers require a substrate that selectively reports butyrylcholinesterase (BChE) activity without acetylcholinesterase (AChE) interference. Benzoylcholine Bromide is the gold-standard BChE-specific substrate, enabling accurate enzyme phenotyping (usual, atypical, heterozygous variants) critical for succinylcholine sensitivity prediction and organophosphate exposure monitoring. • Selective BChE hydrolysis with minimal AChE cross-reactivity; Km = 14.22 μM • Enables dibucaine/fluoride number determination for clinical variant phenotyping • ≥98% purity, white crystalline solid; stable at room temperature for routine lab use

Molecular Formula C12H18BrNO2
Molecular Weight 288.18 g/mol
CAS No. 24943-60-0
Cat. No. B1290178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylcholine Bromide
CAS24943-60-0
Molecular FormulaC12H18BrNO2
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-]
InChIInChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
InChIKeyUOWKZCQHFFILJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylcholine Bromide (CAS 24943-60-0) for Cholinesterase Research: Procurement & Selection Guide


Benzoylcholine Bromide (CAS 24943-60-0) is a quaternary ammonium choline ester that functions as a substrate and biochemical probe in cholinergic system research. It is a white to off-white crystalline solid with a molecular weight of 288.19 g/mol, a melting point of 218°C, and water solubility suitable for biochemical assays [1]. Benzoylcholine exhibits a mixed nicotinic-muscarinic pharmacological profile with strong nicotine-like properties and weak muscarinic activity [2]. Critically, benzoylcholine is a specific substrate for butyrylcholinesterase (BChE; EC 3.1.1.8, also known as pseudocholinesterase) and is hydrolyzed at markedly different rates by BChE versus acetylcholinesterase (AChE), making it a key tool for differentiating and quantifying the activity of these two enzymes in both research and clinical diagnostic contexts [3].

Why Benzoylcholine Bromide Cannot Be Substituted with Other Choline Esters: Technical Differentiation for Procurement


Choline esters such as acetylcholine, methacholine, carbachol, and bethanechol are not functionally interchangeable with Benzoylcholine Bromide due to fundamental differences in enzymatic substrate specificity, hydrolysis kinetics, and receptor pharmacology. Acetylcholine and methacholine are poor substrates for BChE and are rapidly hydrolyzed by AChE, whereas benzoylcholine is selectively hydrolyzed by BChE with minimal AChE activity [1]. Carbachol and bethanechol are resistant to enzymatic hydrolysis by both AChE and BChE, precluding their use in cholinesterase activity assays [2]. Furthermore, the mixed nicotinic-muscarinic agonist profile of benzoylcholine, with a distinct balance of ganglionic stimulation versus muscarinic effects, contrasts sharply with the more selective muscarinic agonism of bethanechol or the broad, non-selective cholinergic agonism of carbachol [3]. Substitution with any other choline ester would fundamentally alter experimental outcomes and invalidate comparative analysis across established cholinesterase research methodologies.

Quantitative Differentiation of Benzoylcholine Bromide: Head-to-Head Evidence Against Closest Analogs


Enzyme Selectivity: Benzoylcholine Is a Specific Substrate for Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE)

Benzoylcholine demonstrates a pronounced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In enzymatic assays, the rate of hydrolysis of benzoylcholine by AChE is only 5-8% of the rate of hydrolysis of acetylcholine under identical conditions [1]. This contrasts with acetylcholine, which is efficiently hydrolyzed by both AChE and BChE. This differential substrate specificity is the mechanistic basis for using benzoylcholine to specifically measure BChE activity in biological samples, particularly for phenotyping serum cholinesterase variants in clinical diagnostics [2].

Cholinesterase Selectivity Enzymology Diagnostic Assays

Enzyme Kinetics: Benzoylcholine Exhibits a 17-Fold Lower Catalytic Efficiency (kcat/Km) Compared to Its Thioester Analog

The catalytic efficiency (kcat/Km) of benzoylcholine (BzCh) hydrolysis by butyrylcholinesterase is significantly higher than that of its thioester analog, benzoylthiocholine (BzSCh). For wild-type BChE, the kcat/Km for BzCh hydrolysis is 17-fold greater than for BzSCh hydrolysis [1]. This difference is attributed to the rate-limiting step for BzCh hydrolysis being deacylation, whereas acylation is rate-limiting for BzSCh. This quantitative difference is essential for researchers designing enzymatic assays or studying the catalytic mechanism of BChE, as the choice between oxo-ester and thioester substrates directly impacts the observed reaction rates and kinetic parameters [2].

Enzyme Kinetics Catalytic Efficiency Structure-Activity Relationship

Pharmacological Profile: Benzoylcholine's Mixed Nicotinic-Muscarinic Agonism Differs from Methacholine's Pure Muscarinic Selectivity

Benzoylcholine possesses a mixed pharmacological profile with strong nicotine-like properties and weak muscarine-like properties, distinguishing it from methacholine, which is primarily a muscarinic agonist [1]. In non-atropinized animals, benzoylcholine causes dose-dependent vasodepression and gastrointestinal motility stimulation at low doses (0.01-0.2 mg/kg), but at higher doses produces nicotinic effects including transient respiratory stimulation, intestinal inhibition, and vasopressor responses [2]. In contrast, methacholine's effects are almost exclusively muscarinic. Critically, pharmacological responses to benzoylcholine are potentiated by low doses of DFP (0.05-0.10 mg/kg) that inhibit only pseudocholinesterase (BChE), whereas acetylcholine responses require higher DFP doses (0.5 mg/kg) that also inhibit AChE, and methacholine responses are not potentiated by DFP at all [2].

Receptor Pharmacology Cholinergic Agonists In Vivo Pharmacology

Enzyme Kinetics: Benzoylcholine Has a Km of 14.22 μM for Purified Human BChE, Defining Optimal Substrate Concentration Ranges

The Michaelis-Menten constant (Km) for benzoylcholine with purified human serum butyrylcholinesterase (BChE) has been quantitatively determined as 14.22 ± 2.97 μM [1]. The Hill coefficient (nH) of 0.95 indicates that BChE follows classical Michaelis-Menten kinetics with respect to benzoylcholine, without significant cooperativity [1]. This Km value is critical for designing enzymatic assays, as it defines the substrate concentration required to achieve half-maximal velocity. For optimal assay conditions, substrate concentrations should be set at approximately 10-fold above Km (i.e., ~140 μM) to ensure near-maximal reaction velocity (Vmax) while avoiding substrate inhibition, which can occur with benzoylcholine at high concentrations [2].

Enzyme Kinetics Km Determination Assay Optimization

Differential Inhibition Profile: Benzoylcholine Hydrolysis Is Less Susceptible to d-Tubocurarine Inhibition Than Butyrylcholine Hydrolysis

The inhibition of horse serum cholinesterase (BChE) by d-tubocurarine is substrate-dependent. d-Tubocurarine is a more potent inhibitor of butyrylcholine hydrolysis than of benzoylcholine hydrolysis [1]. While the inhibition mechanism is linearly mixed for both substrates (with the inhibition constant K'i being five times larger than Ki), the degree of inhibition differs significantly. This indicates that the allosteric binding of d-tubocurarine to BChE differentially affects the enzyme's active site accessibility or catalytic conformation depending on the bound substrate, providing a nuanced tool for probing BChE's allosteric regulation and substrate-specific conformational states [2].

Enzyme Inhibition Allosteric Regulation Cholinesterase Pharmacology

Optimal Research and Industrial Applications for Benzoylcholine Bromide (CAS 24943-60-0)


Clinical Diagnostic Assays for Serum Cholinesterase Phenotyping

Benzoylcholine Bromide is the gold-standard substrate for quantifying butyrylcholinesterase (BChE) activity in human serum. Its selective hydrolysis by BChE, with minimal interference from acetylcholinesterase (AChE), enables accurate phenotyping of genetic variants (usual, atypical, and heterozygous) that are clinically relevant for predicting prolonged apnea following succinylcholine administration and for monitoring organophosphate pesticide exposure [1]. The established dibucaine and fluoride number determinations rely on benzoylcholine as the primary substrate [2].

In Vitro Enzymology and Structure-Activity Relationship (SAR) Studies of Cholinesterases

The defined kinetic parameters (Km = 14.22 μM, nH = 0.95) and the 17-fold difference in catalytic efficiency compared to its thioester analog make Benzoylcholine Bromide an essential tool for detailed enzymology studies [1][2]. Researchers use it to dissect the catalytic mechanism of BChE, investigate rate-limiting steps (deacylation vs. acylation), and explore allosteric regulation by inhibitors such as d-tubocurarine, which differentially affects benzoylcholine vs. butyrylcholine hydrolysis [3].

Pharmacological Research on Cholinergic Signaling and 'Transport' Cholinesterases

The unique mixed nicotinic-muscarinic agonist profile of benzoylcholine, coupled with its selective potentiation by low-dose DFP (0.05-0.10 mg/kg) that specifically inhibits BChE, provides a specialized pharmacological probe for in vivo studies [1]. This allows researchers to investigate the role of circulating 'transport' cholinesterases in modulating the bioavailability and action of cholinergic drugs, a phenomenon not observable with acetylcholine or methacholine [2].

Development and Calibration of Analytical Methods for Choline Esters

Due to its well-characterized hydrolysis kinetics and stability, Benzoylcholine Bromide is employed as a reference standard for calibrating analytical instruments and validating spectrophotometric methods for cholinesterase activity measurement [1]. The ultraviolet absorption properties of the benzoyl moiety allow for direct spectrophotometric monitoring of hydrolysis, offering a convenient alternative to colorimetric thioester assays [2].

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